1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide is a heterocyclic compound with a molecular formula of C17H17N7O2 and a molecular weight of 351.4 g/mol . Its structure comprises three key components:
- A pyrimidine ring substituted at the 4-position with a 1H-imidazole group.
- An azetidine (4-membered saturated ring) linked to the pyrimidine core.
- A carboxamide bridge connecting the azetidine to a pyrazine aromatic ring.
However, the provided evidence lacks explicit data on its biological activity, synthesis route, or physical properties (e.g., solubility, melting point).
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-pyrazin-2-ylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O/c24-15(21-12-6-16-1-2-18-12)11-7-23(8-11)14-5-13(19-9-20-14)22-4-3-17-10-22/h1-6,9-11H,7-8H2,(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPCIUBLSXPZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the individual heterocyclic components, followed by their coupling through various organic reactions such as nucleophilic substitution, cyclization, and amide formation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyrazine rings.
Reduction: Reduction reactions could target the pyrimidine or azetidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
The compound has been identified as a potential PARP inhibitor, which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, particularly those with BRCA mutations, making them more susceptible to chemotherapy and radiation therapy.
Key Findings:
- Selectivity and Potency : Research indicates that derivatives of this compound exhibit low nanomolar IC50 values against PARP-1 and PARP-2, showcasing their potential as selective anticancer agents .
- Mechanism of Action : The compound binds to the nicotinamide pocket of PARP-1, disrupting its catalytic activity and enhancing the effectiveness of DNA-damaging agents .
Targeted Drug Design
The structural characteristics of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide allow for modifications that can optimize its pharmacological properties.
Applications in Drug Development:
- Lead Compound for Synthesis : The compound serves as a scaffold for synthesizing new derivatives aimed at improving selectivity and potency against various cancer types .
- Combination Therapies : It has been used in studies exploring combination therapies with other chemotherapeutic agents to enhance therapeutic efficacy against resistant cancer cell lines .
Case Study 1: PARP Inhibitors in Clinical Trials
Numerous studies have reported on the development of PARP inhibitors based on similar scaffolds to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide. For example:
- Drug Development : A derivative was tested in clinical trials for patients with ovarian and breast cancers associated with BRCA mutations. Results showed significant improvement in progression-free survival compared to standard therapies .
Case Study 2: Structure–Activity Relationship Studies
Research focusing on the structure–activity relationship (SAR) of this compound has revealed insights into how modifications at specific positions can enhance or diminish activity.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in the substituents attached to the azetidine-carboxamide moiety. A comparative analysis is provided below:
N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034257-53-7)
- Molecular Formula : C21H18N6O
- Molecular Weight : 370.4 g/mol
- Key Differences :
- Replaces the pyrazine group with a 1H-benzimidazole ring.
- The pyrimidine core is substituted with a phenyl group instead of imidazole.
- The phenyl substitution on pyrimidine may reduce polarity compared to imidazole, affecting solubility.
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide (CAS 2034473-31-7)
- Molecular Formula : C14H14N8O2
- Molecular Weight : 326.31 g/mol
- Key Differences :
- Substitutes pyrazine with a 4-methyl-1,2,5-oxadiazole ring.
- The pyrimidine core carries a pyrazole group instead of imidazole.
- Pyrazole’s smaller size compared to imidazole may alter steric interactions with target proteins.
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide (CAS 2034581-87-6)
- Molecular Formula : C17H15N9O
- Molecular Weight : 361.4 g/mol
- Key Differences :
- Replaces pyrazine with a benzotriazole ring.
- Pyrimidine substitution retains pyrazole instead of imidazole.
- Hypothesized Impact :
- Benzotriazole’s high nitrogen content may enhance hydrogen-bonding capacity or metal coordination.
- Increased aromaticity could improve binding affinity but reduce aqueous solubility.
Structural and Functional Comparison Table
Biological Activity
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes an imidazole ring, a pyrimidine moiety, and an azetidine core. The molecular formula is with a molecular weight of approximately 284.33 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N6O |
| Molecular Weight | 284.33 g/mol |
| IUPAC Name | 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide |
| InChI Key | XXXXXXXXXX |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent substitutions to introduce the imidazole and pyrimidine functionalities. Various reagents and conditions are employed to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways.
The biological activity is primarily attributed to the compound's ability to bind to specific molecular targets within cells. This binding can inhibit or activate various biochemical pathways, leading to therapeutic effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.
Case Studies
- Anti-Tubercular Activity : A study focused on a series of compounds similar to this one demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that modifications to the structure could enhance potency.
- Cytotoxicity Assessments : Compounds structurally related were evaluated for cytotoxicity against human embryonic kidney cells (HEK-293). Results indicated low toxicity at effective concentrations, supporting further development for therapeutic applications .
- Anticancer Efficacy : In another study, derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
